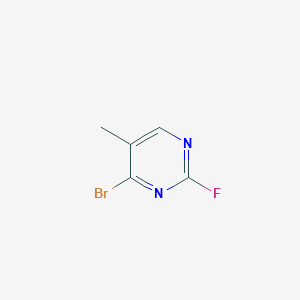

4-Bromo-2-fluoro-5-methylpyrimidine

Description

4-Bromo-2-fluoro-5-methylpyrimidine is a halogenated pyrimidine derivative with a bromine atom at position 4, a fluorine atom at position 2, and a methyl group at position 5. Its molecular formula is C₅H₄BrFN₂, and it belongs to a class of compounds widely used in pharmaceutical and agrochemical research due to their structural versatility and reactivity in cross-coupling reactions. Fluorine’s electron-withdrawing nature and bromine’s role as a leaving agent make this compound a valuable intermediate in synthesizing more complex molecules, such as kinase inhibitors or antiviral agents.

Properties

Molecular Formula |

C5H4BrFN2 |

|---|---|

Molecular Weight |

191.00 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-methylpyrimidine |

InChI |

InChI=1S/C5H4BrFN2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 |

InChI Key |

LRJPDIJWUJLUSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Common starting materials include 2-amino-5-bromopyrimidine , 2-hydroxy-5-bromopyrimidine , and 2-methylpyrimidine derivatives .

- Halogenation reagents such as bromine , fluoroboric acid , and phosphorus oxychloride are used for selective substitution.

- Nucleophilic substitution and Sandmeyer-type reactions are pivotal for introducing fluorine and bromine atoms at specific positions.

Stepwise Preparation Method

The preparation generally follows these steps:

Step 1: Diazotization and Fluorination

- 2-Amino-5-bromopyrimidine is treated with acid (e.g., sulfuric acid or hydrobromic acid) and sodium nitrite to form a diazonium salt.

- This intermediate is reacted with fluoroboric acid to yield a fluoboric acid diazonium salt.

- Upon controlled heating, the diazonium salt decomposes to give 2-fluoro-5-bromopyrimidine .

Step 2: Halogenation and Substitution

- Alternatively, 2-amino-5-bromopyrimidine can be brominated to form 2,5-dibromopyrimidine.

- 2-Hydroxy-5-bromopyrimidine can be converted to 2-chloro-5-bromopyrimidine using phosphorus oxychloride in the presence of triethylamine.

Step 3: Nucleophilic Substitution for Methylation

- The intermediate compounds undergo nucleophilic substitution with methylating agents or alkali treatment to introduce the methyl group at the 5-position.

- Hydrolysis or base-mediated reactions finalize the formation of 4-bromo-2-fluoro-5-methylpyrimidine.

Representative Example from Patent CN113683571A

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| a) Diazotization | 2-amino-5-bromopyrimidine + acid + NaNO2 + fluoroboric acid | 2-fluoro-5-bromopyrimidine | Temperature controlled between -4°C to 4°C |

| b) Bromination | 2-amino-5-bromopyrimidine + bromine + NaNO2 | 2,5-dibromopyrimidine | Sequential addition |

| c) Chlorination | 2-hydroxy-5-bromopyrimidine + POCl3 + triethylamine | 2-chloro-5-bromopyrimidine | Organic solvent medium |

| d) Nucleophilic substitution | Compound 3 + alkali + methyl source | This compound | Hydrolysis or K2CO3/DMSO used |

This method emphasizes cost-effective raw materials, moderate reaction conditions, and potential for industrial scale-up.

Alternative Preparation via Pyrimidine Ring Construction

Another approach involves constructing the pyrimidine ring with the desired substitutions:

- Starting from 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid, the reaction is carried out with molecular sieves and temperature control (80–100 °C).

- After reaction completion (5 hours), workup includes filtration, washing, and organic extraction.

- This produces 2-methyl-5-bromopyrimidine with moderate yield (~43%), which can be further fluorinated to obtain the target compound.

Analytical Data and Reaction Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| Diazotization Temp. | -4°C to 4°C | Optimal for diazonium salt stability and fluorination efficiency |

| Bromination Agent | Bromine or NBS | Controlled addition to minimize dibromo impurities |

| Solvent | Organic solvents like chloroform, THF, or acetic acid | Influences reaction rate and purity |

| Yield | 40-50% (typical) for methylated bromopyrimidines | Dependent on purification and reaction time |

| Reaction Time | 2-5 hours (varies by step) | Monitored by HPLC for completion |

Process optimization focuses on minimizing side products and maximizing regioselectivity.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization + Sandmeyer | 2-Amino-5-bromopyrimidine | Diazotization, fluorination, nucleophilic substitution | Cost-effective, scalable | Requires low temperature control |

| Ring Construction | 2-Bromomalonaldehyde + Acetamidine HCl | Condensation, cyclization | Direct synthesis, fewer steps | Moderate yield, longer reaction time |

| Halogenation + Substitution | 2-Hydroxy-5-bromopyrimidine + POCl3 | Chlorination, substitution | High regioselectivity | Use of corrosive reagents |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-2-fluoro-5-methylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for the development of new drugs targeting various diseases.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Replacing fluorine with chlorine (e.g., 5-bromo-2-chloro-4-methylpyrimidine) increases molecular weight and alters electronic properties, reducing ring electron deficiency but enhancing steric bulk .

- Methyl vs. Trifluoromethyl : The trifluoromethyl group (CF₃) in 5-bromo-2-methyl-4-(trifluoromethyl)pyrimidine provides greater metabolic stability compared to methyl, making it advantageous in pharmaceuticals .

- Amino Substitutions: 2-Amino-5-bromo-4-methylpyridine exhibits distinct hydrogen-bonding capabilities, enabling applications in supramolecular chemistry .

Physicochemical Properties

- Melting Points : Fluorinated pyrimidines generally exhibit higher melting points than chlorinated analogs due to stronger dipole interactions. For example, 5-bromo-2,4-dihydroxypyrimidine () melts at 193–196°C, while chlorinated variants like 5-bromo-2-chloro-4-methylpyrimidine lack reported data but are expected to have lower MPs .

- Solubility : Fluorine’s electronegativity enhances solubility in polar solvents compared to bulkier substituents like CF₃ .

Crystallographic Insights

- Intermolecular Interactions : Chlorinated pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit Cl···N contacts (3.09–3.10 Å), while fluorinated analogs may form weaker F···N interactions, influencing crystal packing .

- Planarity : Pyrimidine rings in halogenated derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) remain planar, ensuring predictable reactivity in solid-state synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.